1-ethynyl-3-isocyanatobenzene
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Overview
Description
1-Ethynyl-3-isocyanatobenzene is an organic compound with the molecular formula C9H5NO It features both an ethynyl group and an isocyanate group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-3-isocyanatobenzene can be synthesized through several methods. One common approach involves the reaction of 3-iodo-1-ethynylbenzene with silver cyanate in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, with the palladium catalyst facilitating the coupling of the ethynyl and isocyanate groups .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar catalytic processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-3-isocyanatobenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The isocyanate group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
1-Ethynyl-3-isocyanatobenzene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound can be used to modify biomolecules, enabling the study of protein interactions and enzyme activities.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-ethynyl-3-isocyanatobenzene involves its ability to react with various nucleophiles and electrophiles. The ethynyl group can participate in cycloaddition reactions, while the isocyanate group can form ureas and carbamates through nucleophilic addition. These reactions enable the compound to interact with a wide range of molecular targets and pathways, making it a versatile tool in chemical synthesis and biological studies .
Comparison with Similar Compounds
1-Ethynyl-4-isocyanatobenzene: Similar structure but with the isocyanate group in the para position.
1-Ethynyl-2-isocyanatobenzene: Similar structure but with the isocyanate group in the ortho position.
3-Ethynyl-1-isocyanatobenzene: Similar structure but with the ethynyl group in the meta position.
Uniqueness: 1-Ethynyl-3-isocyanatobenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful for certain synthetic applications and research studies that require precise control over reaction pathways.
Properties
CAS No. |
1341368-59-9 |
---|---|
Molecular Formula |
C9H5NO |
Molecular Weight |
143.1 |
Purity |
95 |
Origin of Product |
United States |
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